molecular formula C18H11N3O4 B2649483 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081112-82-4

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Katalognummer: B2649483
CAS-Nummer: 1081112-82-4
Molekulargewicht: 333.303
InChI-Schlüssel: KMNXJLRCZXEBBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic organic molecule featuring a quinolin-4(1H)-one core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design . This structure combines electron-rich aromatic systems (quinolinone and benzodioxole) with a rigid oxadiazole linker, which may influence its electronic properties, solubility, and biological interactions.

Eigenschaften

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c22-16-11-3-1-2-4-13(11)19-8-12(16)18-20-17(21-25-18)10-5-6-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXJLRCZXEBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In studies involving MCF cell lines, it was found to accelerate apoptosis effectively, demonstrating a promising therapeutic index against tumor growth in vivo models .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have demonstrated notable inhibitory actions against Staphylococcus aureus and Escherichia coli, indicating that the compound may possess similar properties .

3. Anti-inflammatory Effects
Quinoline derivatives are often explored for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one may also exhibit such properties, warranting further investigation .

Pharmacological Insights

1. Mechanism of Action
The pharmacological mechanisms attributed to quinoline derivatives generally involve the modulation of signaling pathways related to cell survival and apoptosis. The oxadiazole ring may enhance the bioactivity of the compound by facilitating interactions with specific cellular targets or receptors involved in cancer progression and inflammation .

2. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the quinoline and oxadiazole moieties can influence biological activity. Variations in substituents on the benzo[d][1,3]dioxole group have been shown to alter potency and selectivity towards different biological targets . This knowledge can guide the design of more effective derivatives.

Material Science Applications

1. Organic Electronics
The unique electronic properties of compounds containing oxadiazole and quinoline structures make them suitable candidates for applications in organic electronics. Their ability to act as electron transport materials can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Photophysical Properties
Studies on similar compounds indicate that they may exhibit interesting photophysical properties such as fluorescence or phosphorescence, which are valuable for applications in sensors and imaging technologies. The incorporation of benzo[d][1,3]dioxole can enhance these properties due to its electron-rich nature .

Case Studies

Study Focus Findings
Morais et al., 2023Anticancer ActivityDemonstrated significant apoptosis induction in MCF cell lines with a promising therapeutic index .
Savaliya et al., 2020Antimicrobial EfficacyReported strong activity against Gram-positive bacteria with MIC values indicating potential as an antimicrobial agent .
Research on Quinoline DerivativesAnti-inflammatory EffectsFound that similar compounds inhibit pro-inflammatory cytokines effectively .

Wirkmechanismus

The mechanism of action of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one and its analogs:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Notable Properties Reference
3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Quinolin-4(1H)-one 1,2,4-Oxadiazole linked to benzo[d][1,3]dioxol-5-yl Likely involves cyclization of amidoxime intermediates or nitrile oxide-alkyne click chemistry High rigidity due to fused oxadiazole; benzodioxole enhances lipophilicity
2-(1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one (FDB011523) Quinolin-4(1H)-one Methyl group at N1; benzodioxole at C2 Substitution via Friedel-Crafts alkylation or nucleophilic aromatic substitution Lower polarity than oxadiazole analog; methyl group may reduce metabolic stability
3-Hydrazinylquinoxalin-2(1H)-one derivatives (e.g., triazoloquinoxalines) Quinoxalin-2(1H)-one Triazole or hydrazine substituents Cyclization of hydrazine intermediates with carbonyl compounds Broad-spectrum antimicrobial activity reported; flexible substituent tuning
Diethyl 4-(1-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (B9) Dihydropyridine Benzodioxole linked via alkyl chain; ester groups Aldol condensation followed by cyclization High yield (50%); dihydropyridine core may confer calcium channel modulation
Quinazolin-4(3H)-ones (e.g., fluquinconazole) Quinazolin-4(3H)-one Triazole or halogen substituents Hydrazine-mediated cyclization of anthranilate derivatives Commercial use as pesticides; triazole enhances antifungal activity
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide Acrylamide-thiazole hybrid Benzodioxole linked via acrylamide to thiazole HATU/DIPEA-mediated coupling; HPLC purification (>95% purity) High synthetic efficiency; acrylamide may improve target binding

Key Structural and Functional Differences:

Core Heterocycle: The quinolin-4(1H)-one core in the target compound distinguishes it from quinoxaline , dihydropyridine , and quinazolinone analogs. The planar quinolinone system may favor π-π stacking interactions in biological targets compared to non-aromatic cores like dihydropyridine. The 1,2,4-oxadiazole linker provides rigidity and hydrogen-bonding capability, contrasting with triazole or ester-based linkers in other compounds .

Substituent Effects :

  • The benzo[d][1,3]dioxol-5-yl group is shared with compounds B9 and FDB011523 , but its placement on an oxadiazole ring (vs. alkyl chains or direct aryl attachment) may reduce steric hindrance and improve solubility.
  • Methyl or halogen substituents (e.g., in FDB011523 or fluquinconazole ) alter electronic properties and metabolic pathways compared to the oxadiazole group.

Synthetic Accessibility: The target compound’s oxadiazole ring likely requires cyclization under high-energy conditions (e.g., microwave-assisted synthesis), whereas triazoloquinoxalines and dihydropyridines are synthesized via milder cycloaddition or condensation reactions. Purification methods vary: HPLC is critical for acrylamide-thiazole hybrids , while column chromatography suffices for dihydropyridines .

Biological Relevance: Triazoloquinoxalines and quinazolinones exhibit documented antifungal and pesticidal activities , suggesting the target compound’s oxadiazole-quinolinone system could be optimized for similar applications. The benzodioxole moiety’s role in enhancing blood-brain barrier penetration may position the target compound for central nervous system-targeted drug development.

Research Findings and Implications

  • Structural Insights: The oxadiazole ring’s electron-withdrawing nature may lower the quinolinone core’s pKa, increasing solubility at physiological pH compared to methyl-substituted analogs like FDB011523 .
  • Synthetic Challenges: Oxadiazole formation often requires toxic reagents (e.g., nitrile oxides), whereas triazole synthesis (e.g., in triazoloquinoxalines ) employs safer copper-catalyzed methods.
  • Opportunities for Optimization: Hybridizing the oxadiazole-quinolinone scaffold with bioactive substituents (e.g., thiazole or isoxazole ) could yield compounds with dual mechanisms of action.

Biologische Aktivität

The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a hybrid molecule that integrates the oxadiazole and quinoline moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C17H12N4O3C_{17}H_{12}N_4O_3, with a molecular weight of approximately 320.30 g/mol. Its structure includes a benzo[d][1,3]dioxole unit linked to an oxadiazole and quinoline ring system, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related oxadiazole derivatives ranged from 12.5 to 25 μg/ml against Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The quinoline structure is often associated with anticancer properties. Research has demonstrated that quinoline derivatives can inhibit tumor cell proliferation. A related study showed that compounds with similar structures exhibited significant antitumor activity against human cancer cell lines such as HeLa cells, suggesting that the incorporation of the oxadiazole may enhance this effect .

Anti-inflammatory Properties

Compounds featuring the oxadiazole scaffold have been reported to possess anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the benzo[d][1,3]dioxole moiety may further augment these properties due to its ability to modulate oxidative stress .

The biological activity of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites, thereby disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation: It may interact with specific receptors involved in inflammatory responses or cancer cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of oxadiazole derivatives against E. coli and found that modifications in the structure significantly influenced their antimicrobial potency. The introduction of bulky hydrophobic groups enhanced activity due to improved membrane permeability .

Case Study 2: Antitumor Activity in Cell Lines

In vitro assays on HeLa cells revealed that compounds similar to 3-(3-(benzo[d][1,3]dioxole-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one showed IC50 values in the micromolar range, indicating potent antitumor effects. Further structure–activity relationship studies suggested that specific substitutions on the quinoline ring were crucial for enhancing cytotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.